1-bromo-3-methylbutan-2-ol

Description

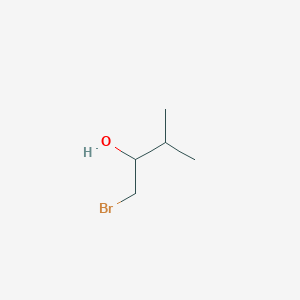

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPUKUMEVJBTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-12-6 | |

| Record name | 1-bromo-3-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Bromo-3-methylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromo-3-methylbutan-2-ol, a valuable chiral building block in organic synthesis. The primary method described is the regioselective bromohydrin formation from 3-methyl-1-butene. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, expected data, and a discussion of the underlying reaction mechanism.

Overview of the Synthetic Route

The synthesis of this compound is most effectively achieved through the electrophilic addition of bromine and a hydroxyl group across the double bond of 3-methyl-1-butene. This reaction, known as bromohydrin formation, is typically carried out using a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in an aqueous solvent system, like a mixture of dimethyl sulfoxide (DMSO) and water.

The reaction proceeds with high regioselectivity, adhering to Markovnikov's rule. The electrophilic bromine first reacts with the alkene to form a cyclic bromonium ion intermediate. Subsequently, the nucleophilic water molecule attacks the more substituted carbon of the bromonium ion, leading to the formation of the desired product, this compound.

Reaction Mechanism and Stereochemistry

The reaction is initiated by the electrophilic attack of the bromine atom from NBS on the π-bond of 3-methyl-1-butene. This results in the formation of a three-membered ring intermediate known as a bromonium ion. This cyclic intermediate is then subjected to nucleophilic attack by a water molecule.

According to Markovnikov's rule, the nucleophile will attack the more substituted carbon atom that can better stabilize a positive charge. In the case of the bromonium ion derived from 3-methyl-1-butene, the attack occurs at the secondary carbon (C2), leading to the opening of the ring and the formation of the bromohydrin with the hydroxyl group at C2 and the bromine atom at C1. The reaction results in an anti-addition of the bromine and hydroxyl groups.

dot

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 3-methyl-1-butene using N-bromosuccinimide in an aqueous DMSO solution.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methyl-1-butene | C₅H₁₀ | 70.13 | 7.0 g (10.6 mL) | 0.1 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.8 g | 0.1 |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mL | - |

| Water (deionized) | H₂O | 18.02 | 25 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated NaCl solution | NaCl(aq) | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and drying

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 17.8 g (0.1 mol) of N-bromosuccinimide in 100 mL of dimethyl sulfoxide and 25 mL of water.

-

Cool the solution to 0-5 °C using an ice water bath.

-

Slowly add 7.0 g (10.6 mL, 0.1 mol) of 3-methyl-1-butene to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium chloride solution (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Expected Yield and Physical Properties:

| Property | Value |

| Theoretical Yield | 16.7 g |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | (Predicted) approx. 70-75 °C at 15 mmHg |

| Molecular Weight | 167.04 g/mol |

Predicted Spectroscopic Data:

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | m | 1H | CH-OH |

| ~3.55 | dd | 1H | CH₂Br (diastereotopic H) |

| ~3.45 | dd | 1H | CH₂Br (diastereotopic H) |

| ~2.50 | d | 1H | OH |

| ~1.90 | m | 1H | CH(CH₃)₂ |

| ~1.00 | d | 3H | CH₃ |

| ~0.95 | d | 3H | CH₃ |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~75 | CH-OH |

| ~40 | CH₂Br |

| ~33 | CH(CH₃)₂ |

| ~19 | CH₃ |

| ~18 | CH₃ |

Experimental Workflow

dot

Caption: A streamlined workflow for the synthesis of this compound.

Potential Side Products

The primary side product in this reaction is the dibrominated alkane, 1,2-dibromo-3-methylbutane, which can form if the bromine concentration is too high or if the reaction is not properly controlled. Another potential, though less likely, side product is the regioisomer, 2-bromo-3-methylbutan-1-ol. Careful control of the reaction conditions, particularly the slow addition of the alkene and maintaining a low temperature, helps to minimize the formation of these byproducts.

Conclusion

The synthesis of this compound via the bromohydrin formation from 3-methyl-1-butene is a reliable and regioselective method. The use of N-bromosuccinimide in an aqueous DMSO system provides a convenient and effective means of introducing the bromo and hydroxyl functionalities across the double bond. This technical guide provides a robust framework for researchers and professionals in the field of drug development and organic synthesis to produce this valuable chiral intermediate. Careful execution of the experimental protocol and purification steps are key to obtaining a high yield of the desired product.

An In-depth Technical Guide to the Chemical Properties of 1-bromo-3-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 1-bromo-3-methylbutan-2-ol (CAS No: 1438-12-6). This bifunctional molecule, containing both a hydroxyl group and a bromine atom, serves as a versatile intermediate in organic synthesis, with potential applications in the development of novel chemical entities and pharmaceutical agents.

Core Chemical and Physical Properties

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1438-12-6 | [1] |

| Molecular Formula | C₅H₁₁BrO | [1][2] |

| Molecular Weight | 167.04 g/mol | [1][2] |

| Canonical SMILES | CC(C)C(CBr)O | [1] |

| InChI Key | BTPUKUMEVJBTRZ-UHFFFAOYSA-N | [1][2] |

| Monoisotopic Mass | 165.99933 Da | [1] |

| XLogP3 (Computed) | 1.7 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Appearance | Neat (liquid form) | [2] |

Note: For reference, the related compound 1-bromo-3-methylbutane (lacking the hydroxyl group) has a boiling point of 120-121 °C and a density of 1.210 g/cm³ at 15 °C.[3]

Spectroscopic Characteristics (Predicted)

Experimental spectra for this compound are not widely published. However, based on its molecular structure, the following spectroscopic characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks and Splitting Patterns |

| ¹H NMR | - -OH: Broad singlet, ~1.5-3.5 ppm (variable with concentration and solvent). - -CH(OH)-: Multiplet, ~3.6-4.0 ppm. - -CH₂Br: Two diastereotopic protons, appearing as a multiplet (dd or AB quartet), ~3.4-3.7 ppm. - -CH(CH₃)₂: Multiplet, ~1.8-2.2 ppm. - -(CH₃)₂: Two doublets, ~0.9-1.1 ppm. |

| ¹³C NMR | - -CH(OH)-: ~70-75 ppm. - -CH₂Br: ~35-40 ppm. - -CH(CH₃)₂: ~30-35 ppm. - -(CH₃)₂: Two distinct signals, ~15-20 ppm. |

| IR Spectroscopy | - O-H Stretch: Broad peak, ~3200-3600 cm⁻¹. - C-H Stretch (sp³): Sharp peaks, ~2850-3000 cm⁻¹. - C-O Stretch: Strong peak, ~1050-1150 cm⁻¹. - C-Br Stretch: Peak, ~500-600 cm⁻¹. |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the formation of a bromohydrin from the corresponding alkene, 3-methyl-1-butene. This reaction is typically achieved using N-Bromosuccinimide (NBS) in an aqueous solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and water.[4][5]

Experimental Protocol: Synthesis via Bromohydrin Formation

Objective: To synthesize this compound from 3-methyl-1-butene.

Materials:

-

3-methyl-1-butene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stir bar, round-bottom flask, separatory funnel, and standard glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-methyl-1-butene in a mixture of DMSO and water (e.g., 4:1 v/v).

-

Cool the stirring solution in an ice bath to 0 °C.

-

Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) to the solution in small portions over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of cold water.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by fractional distillation or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two functional groups: the secondary alcohol and the primary bromide. This allows for a range of transformations, making it a useful synthetic intermediate. One documented application is in the preparation and polymerization of racemic isopropylthiirane.[2]

-

Reactions at the Hydroxyl Group: The secondary alcohol can undergo oxidation to form the corresponding ketone (1-bromo-3-methylbutan-2-one). It can also be esterified or etherified under appropriate conditions.

-

Reactions at the Bromide: The primary bromide is susceptible to nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles (e.g., cyanides, azides, amines, thiolates), allowing for the introduction of diverse functional groups at the C1 position.

-

Combined Reactivity (Intramolecular Reactions): In the presence of a base, the molecule can undergo an intramolecular Williamson ether synthesis to form 2-isopropyl-oxirane. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the carbon bearing the bromine atom, displacing the bromide ion.

Safety and Handling

This compound is classified as a hazardous substance. Proper safety precautions must be observed during its handling and use.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Code |

| Flammable Liquids (Category 4) | Combustible liquid | H227 |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation | H335 |

Source:[1]

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

References

A Comprehensive Technical Guide to the Physical Properties of 1-Bromo-3-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1-bromo-3-methylbutan-2-ol. Due to a lack of extensive experimental data in publicly available literature, this document also outlines the standard experimental protocols for determining key physical characteristics such as boiling point, melting point, density, and solubility. This information is crucial for the handling, characterization, and application of this compound in research and development settings.

Core Physical Properties

The fundamental physical properties of a compound are critical for its application in chemical synthesis, formulation, and analysis. While some basic molecular information for this compound is readily available, specific experimental values for several key physical properties are not extensively documented.

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Physical Property | Value | Source |

| Molecular Formula | C5H11BrO | PubChem[1] |

| Molecular Weight | 167.04 g/mol | PubChem[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility in Water | Data not available |

Experimental Protocols for Physical Property Determination

For novel or less-studied compounds like this compound, the determination of physical properties relies on established experimental methodologies. The following sections detail the standard protocols for measuring boiling point, melting point, density, and solubility.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This is a key indicator of a substance's volatility.

Methodology: Distillation Method

A common and effective method for determining the boiling point of a liquid is through simple distillation.

-

Apparatus Setup: A distillation apparatus is assembled consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Sample Preparation: A measured volume of this compound, along with a few boiling chips to ensure smooth boiling, is placed in the distilling flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is continuously monitored.

-

Data Collection: The temperature at which the vapor temperature remains constant while the liquid is actively distilling is recorded as the boiling point.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

The capillary tube method is a standard technique for determining the melting point of a solid.

-

Sample Preparation: A small, finely powdered sample of the solid form of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a means to observe the sample.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Collection: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is an important physical property that can be used for identification and to assess purity.

Methodology: Pycnometer Method

A pycnometer, a flask with a specific, accurately known volume, is used for the precise determination of the density of a liquid.

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature. The mass of the pycnometer filled with the reference liquid is measured to determine the exact volume of the pycnometer.

-

Calculation: The density of this compound is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by its volume.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Saturation Method

This method involves creating a saturated solution and then determining the concentration of the solute.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.

-

Concentration Determination: A known volume of the clear, saturated solution is carefully removed, and its mass is determined. The solvent is then evaporated, and the mass of the remaining dissolved solute is measured.

-

Calculation: The solubility is expressed as the mass of solute per 100 g of solvent.

Logical Relationships of Physical Properties

The physical properties of a molecule are interconnected and are ultimately determined by its molecular structure. The following diagram illustrates the logical flow from molecular structure to key physical characteristics.

Caption: Relationship between molecular structure and physical properties.

This guide serves as a foundational resource for professionals working with this compound. While experimental data for some physical properties remains to be established, the provided standard methodologies offer a clear path for their determination, enabling further research and development.

References

An In-depth Technical Guide to 1-bromo-3-methylbutan-2-ol

This technical guide provides a comprehensive overview of 1-bromo-3-methylbutan-2-ol, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical identifiers, physical properties, a proposed synthesis protocol, and characterization methods.

Chemical Identifiers and Properties

This compound is a secondary bromoalcohol. Its unique structure makes it a useful building block in organic synthesis.

| Identifier | Value | Reference |

| CAS Number | 1438-12-6 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C5H11BrO | [1] |

| Molecular Weight | 167.04 g/mol | [1] |

| InChI | InChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | [1] |

| SMILES | CC(C)C(CBr)O | [1] |

| Synonyms | 1-Bromo-3-methyl-2-butanol | [1] |

Physical Properties (Predicted and Experimental)

| Property | Value | Notes |

| XLogP3 | 1.7 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 |

Safety Information

Based on GHS classifications, this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be worn when handling this compound.

Synthesis Protocol

A proposed method for the synthesis of this compound is the reaction of 3-methylbutan-2-ol with phosphorus tribromide (PBr3). This reaction typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the chiral center and, importantly, avoids the carbocation rearrangements that can occur with other brominating agents like hydrobromic acid.[2][3][4][5]

Reaction:

3-methylbutan-2-ol + PBr3 → this compound

Materials:

-

3-methylbutan-2-ol

-

Phosphorus tribromide (PBr3)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-methylbutan-2-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath.

-

Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether to the cooled solution of the alcohol with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a specified time to ensure the reaction goes to completion.

-

After reflux, cool the reaction mixture back to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any unreacted PBr3 and acidic byproducts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

References

An In-depth Technical Guide to the Structure and Stereochemistry of 1-bromo-3-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, plausible synthetic routes, and predicted spectroscopic properties of 1-bromo-3-methylbutan-2-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages established principles of organic chemistry and data from analogous structures to provide a robust predictive analysis.

Chemical Structure and Physical Properties

This compound is a halogenated alcohol with the chemical formula C₅H₁₁BrO.[1][2] Its structure consists of a four-carbon butane chain with a bromine atom attached to the first carbon, a hydroxyl group on the second carbon, and a methyl group on the third carbon. This substitution pattern gives rise to two chiral centers, leading to a rich stereochemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BrO | [1][2] |

| IUPAC Name | This compound | [1] |

| Molar Mass | 167.04 g/mol | [1] |

| CAS Number | 1438-12-6 | [1] |

Stereochemistry

The presence of two chiral centers at C2 and C3 results in the existence of four possible stereoisomers for this compound. These stereoisomers exist as two pairs of enantiomers. The relationship between these stereoisomers can be described as follows:

-

(2R, 3R)-1-bromo-3-methylbutan-2-ol and (2S, 3S)-1-bromo-3-methylbutan-2-ol are enantiomers.

-

(2R, 3S)-1-bromo-3-methylbutan-2-ol and (2S, 3R)-1-bromo-3-methylbutan-2-ol are enantiomers.

-

The relationship between any other pairing of stereoisomers (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric.

Plausible Synthesis and Experimental Protocol

A likely synthetic route to this compound is the reaction of 3-methyl-1-butene with a source of electrophilic bromine in an aqueous medium. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in the presence of water. This reaction proceeds via a bromonium ion intermediate, which is then attacked by water in a regioselective and stereoselective (anti-addition) manner.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-methyl-1-butene

-

N-bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1-butene (1 equivalent) in a 1:1 mixture of DMSO and water.

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Predicted Spectroscopic Data

Predicted ¹H NMR Data (in CDCl₃)

The ¹H NMR spectrum is expected to be complex due to the presence of diastereomers. The chemical shifts will be influenced by the electronegative bromine and oxygen atoms.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH(OH)- | 3.8 - 4.0 | m | - | |

| -CH₂Br | 3.5 - 3.7 | m | - | Diastereotopic protons, likely appearing as an AB quartet or two doublets of doublets. |

| -CH(CH₃)₂ | 1.8 - 2.0 | m | ~7 | |

| -CH(OH) | Variable | br s | - | Exchangeable with D₂O. |

| -(CH₃)₂ | 0.9 - 1.1 | d | ~7 | Two doublets may be observed for the diastereomers. |

Predicted ¹³C NMR Data (in CDCl₃)

The ¹³C NMR spectrum will show five distinct signals for each diastereomer.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂Br) | 35 - 45 |

| C2 (-CHOH) | 70 - 80 |

| C3 (-CH(CH₃)₂) | 30 - 35 |

| C4, C5 (-(CH₃)₂) | 15 - 20 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |

| C-H stretch (alkane) | 2850 - 3000 | Medium to strong |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| C-Br stretch | 500 - 600 | Medium to strong |

Predicted Mass Spectrometry (MS) Fragmentation

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ may be weak or absent. Common fragmentation patterns for halohydrins include:

-

Loss of Br: [M - Br]⁺

-

Loss of H₂O: [M - H₂O]⁺

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen or bromine.

-

Loss of CH₂Br: [M - CH₂Br]⁺

Conclusion

This compound is a chiral molecule with interesting stereochemical properties. While detailed experimental data is scarce, its synthesis is achievable through established methods for bromohydrin formation. The predicted spectroscopic data provides a valuable framework for the characterization of this compound in a research or drug development setting. Further experimental investigation is warranted to confirm these predictions and fully elucidate the properties of its individual stereoisomers.

References

Spectral Analysis of 1-bromo-3-methylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-bromo-3-methylbutan-2-ol (CAS No. 1438-12-6)[1][2][3]. Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This information is supplemented with comparative data from structurally similar compounds to ensure the highest possible accuracy.

Chemical Structure and Predicted Spectral Data

The structure of this compound is presented below, with each unique proton and carbon atom labeled for clear correlation with the predicted NMR data.

Structure:

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent such as deuterochloroform (CDCl₃) would exhibit distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electronegativity of neighboring atoms (bromine and oxygen) and the spin-spin coupling between adjacent protons.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ | ~3.5 - 3.7 | Doublet of Doublets (dd) | Jₐ₋ₑ ≈ 4-6, Jₐ₋ₑ' ≈ 8-10 | 2H |

| Hₑ | ~3.8 - 4.0 | Multiplet (m) | - | 1H |

| Hₑ' | ~2.0 (variable) | Broad Singlet (s) | - | 1H |

| Hₒ | ~1.9 - 2.1 | Multiplet (m) | - | 1H |

| Hₐ' | ~1.0 | Doublet (d) | Jₐ'₋ₒ ≈ 6-7 | 6H |

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum will show five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to them.

| Carbon Label | Chemical Shift (δ, ppm) |

| C₁ | ~35 - 45 |

| C₂ | ~70 - 80 |

| C₃ | ~30 - 40 |

| C₄, C₅ | ~15 - 25 |

Predicted IR Spectral Data

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule, most notably the hydroxyl (-OH) and carbon-bromine (C-Br) bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Strong, Broad |

| C-H stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C-O stretch | 1050 - 1150 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Predicted Mass Spectrometry Data

The mass spectrum of this compound, obtained by a technique such as electron ionization (EI), would exhibit a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The molecular weight of the compound is 167.04 g/mol [1][4].

| m/z | Ion | Notes |

| 166/168 | [C₅H₁₁BrO]⁺ | Molecular ion (M⁺) |

| 123/125 | [C₄H₈Br]⁺ | Loss of CH₂OH |

| 87 | [C₅H₁₁O]⁺ | Loss of Br |

| 71 | [C₄H₇O]⁺ | |

| 43 | [C₃H₇]⁺ | Isopropyl cation (base peak) |

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For improved signal-to-noise, multiple scans (typically 8 to 16) are acquired and averaged.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A standard proton-decoupled pulse sequence is used to provide a spectrum with single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0.00 ppm). For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. For Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates or the solvent is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions of the major absorption bands are identified and correlated with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid, this is typically done via direct injection into a heated probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization - EI), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule. The presence of isotopic peaks is used to confirm the presence of elements with multiple common isotopes, such as bromine.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

reactivity of the bromine and hydroxyl groups in 1-bromo-3-methylbutan-2-ol

An In-depth Technical Guide to the Reactivity of 1-Bromo-3-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule containing both a hydroxyl group and a bromine atom. This guide provides a comprehensive analysis of the reactivity of these two functional groups, with a particular focus on the interplay that leads to significant intramolecular reactions. The document details the underlying mechanisms of substitution, elimination, and intramolecular cyclization, presents factors influencing reaction outcomes in a tabular format, and provides a representative experimental protocol for a key transformation. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, offering a clear and concise reference for professionals in chemical research and drug development.

Introduction

This compound is a halohydrin with a structure that presents unique opportunities for synthetic chemistry. The molecule incorporates a primary alkyl bromide and a secondary alcohol. The relative positions of these two functional groups (vicinal, or on adjacent carbons) are critical to its characteristic reactivity, primarily the facile intramolecular formation of an epoxide. Understanding the competitive nature of the possible reaction pathways—intramolecular versus intermolecular, and substitution versus elimination—is essential for its effective utilization as a synthetic intermediate.

Molecular Structure:

-

IUPAC Name: this compound

-

Key Features: A primary carbon bonded to a bromine atom (C1), an adjacent secondary carbon bonded to a hydroxyl group (C2), and an isopropyl group at C3.

Reactivity of the Individual Functional Groups

The Hydroxyl (-OH) Group

The secondary hydroxyl group in this compound behaves as a typical alcohol.

-

As a Nucleophile: The lone pairs on the oxygen atom allow it to act as a weak nucleophile.

-

As a Base: It can be deprotonated by a strong base (e.g., NaOH, KOH) to form a potent nucleophile, the corresponding alkoxide. This is the key step initiating its most common intramolecular reaction.[3]

-

As a Leaving Group: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺), which is an excellent leaving group (water). This can lead to the formation of a secondary carbocation, which may undergo rearrangement, substitution (Sₙ1), or elimination (E1).[4]

The Bromine (-Br) Group

The bromine atom is attached to a primary carbon, which largely dictates its reactivity profile.

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, facilitating both substitution and elimination reactions.

-

Susceptibility to Nucleophilic Attack: The carbon atom attached to the bromine is electrophilic and is a prime site for nucleophilic attack. Given that it is a primary halide, it is particularly susceptible to Sₙ2 reactions.[5] Steric hindrance from the adjacent isopropyl group can modulate this reactivity.

-

Elimination Reactions: The presence of β-hydrogens (on C2) allows for elimination reactions (E2) to occur in the presence of a strong, sterically hindered base, which would lead to the formation of 3-methylbut-1-en-2-ol.

The Synergistic Reactivity: Intramolecular Epoxide Formation

The most significant reaction pathway for this compound is an intramolecular Sₙ2 reaction that results in the formation of an epoxide, 3-methyl-1,2-epoxybutane (also known as 2-isopropyloxirane).[6] This reaction is a classic example of the Williamson ether synthesis adapted for an intramolecular cyclization.

The mechanism proceeds in two steps:

-

Deprotonation: A base removes the acidic proton from the hydroxyl group to form an alkoxide ion.

-

Intramolecular Sₙ2 Attack: The newly formed alkoxide, a strong internal nucleophile, attacks the adjacent electrophilic carbon atom bearing the bromine atom. This backside attack displaces the bromide ion and forms a three-membered ether ring (the epoxide).[3]

This intramolecular process is kinetically favored over competing intermolecular reactions when a strong, non-hindered base is used in a suitable solvent.

Caption: Mechanism of base-catalyzed intramolecular epoxide formation.

Competing Reaction Pathways: Substitution vs. Elimination

While intramolecular cyclization is often dominant, intermolecular reactions can compete under specific conditions. The choice of nucleophile, base, solvent, and temperature determines the major product.[7][8]

-

Sₙ2 (Intermolecular): A strong external nucleophile (e.g., CN⁻, RS⁻) could potentially attack the primary carbon, displacing the bromide. This is more likely if the hydroxyl group is not deprotonated (i.e., under neutral or acidic conditions).

-

E2 (Intermolecular): A strong, sterically hindered base (e.g., potassium tert-butoxide) favors the removal of a proton from the C2 carbon, leading to the formation of an alkene. The steric bulk of the base disfavors nucleophilic attack (Sₙ2) and promotes elimination.[9]

Caption: Logical relationship between reaction conditions and major products.

Data Presentation: Factors Influencing Reactivity

The following table summarizes key variables and their expected effect on the reaction outcome for this compound.

| Factor | Condition | Favored Pathway | Primary Product | Rationale |

| Reagent Type | Strong, non-hindered base (e.g., NaOH, KOH) | Intramolecular Sₙ2 | 3-Methyl-1,2-epoxybutane | Deprotonation of -OH creates a potent internal nucleophile that readily attacks the C-Br bond.[3][8] |

| Strong, hindered base (e.g., t-BuOK) | E2 Elimination | 3-Methylbut-1-en-2-ol | Steric bulk of the base prevents nucleophilic attack and favors proton abstraction from the β-carbon.[9] | |

| Strong external nucleophile (e.g., NaCN) | Intermolecular Sₙ2 | 1-Cyano-3-methylbutan-2-ol | An external nucleophile competes with the internal hydroxyl group, especially under non-basic conditions. | |

| Solvent | Protic (e.g., Ethanol, Water) | Can favor Sₙ1/E1 if carbocation forms; encourages substitution.[7] | Mixture/Substitution | Solvates ions well. Water encourages substitution over elimination.[8] |

| Aprotic (e.g., THF, DMSO) | Sₙ2 / E2 | Epoxide / Elimination | Aprotic solvents enhance the nucleophilicity/basicity of the reagent, favoring bimolecular pathways. | |

| Temperature | Low | Substitution (Sₙ2) | Epoxide / Substituted Product | Substitution reactions generally have a lower activation energy than elimination reactions. |

| High | Elimination (E2) | Alkene | Higher temperatures provide the energy to overcome the higher activation barrier for elimination.[7][8] |

Experimental Protocols

Synthesis of 3-Methyl-1,2-epoxybutane

This protocol describes a representative procedure for the intramolecular cyclization of this compound to form the corresponding epoxide.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.1 mol) in 100 mL of a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Reagent Addition: While stirring the solution at room temperature, add a 20% aqueous solution of sodium hydroxide (0.12 mol) dropwise over 30 minutes.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 50-60°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash with 50 mL of saturated sodium chloride solution (brine) to remove residual water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator. The remaining liquid is the crude 3-methyl-1,2-epoxybutane.

-

Purification: If necessary, the crude product can be purified by fractional distillation.

Caption: A typical experimental workflow for the synthesis of an epoxide.

Conclusion

The reactivity of this compound is dominated by the synergistic interaction of its hydroxyl and bromine functional groups. While it can undergo the full range of reactions expected of alcohols and primary alkyl halides, its principal value in synthesis lies in its predisposition to form 3-methyl-1,2-epoxybutane via a base-catalyzed intramolecular Sₙ2 reaction. By carefully selecting reagents, solvents, and temperature, chemists can steer the reaction towards this favored intramolecular pathway or, alternatively, promote intermolecular substitution or elimination reactions. This predictable, condition-dependent reactivity makes this compound a versatile building block for the synthesis of more complex molecules in pharmaceutical and materials science research.

References

- 1. This compound | C5H11BrO | CID 13102052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H11BrO) [pubchemlite.lcsb.uni.lu]

- 3. orgosolver.com [orgosolver.com]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. 1,2-Epoxy-3-methylbutane | C5H10O | CID 102618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safety and Handling of 1-bromo-3-methylbutan-2-ol

This guide provides comprehensive safety and handling information for 1-bromo-3-methylbutan-2-ol (CAS No: 1438-12-6), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a combustible liquid that requires careful handling to avoid ignition.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BrO | [1][2] |

| Molecular Weight | 167.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1438-12-6 | [1][2] |

| Appearance | Neat (liquid) | [2] |

| InChI | InChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | [1][2] |

| SMILES | CC(C)C(CBr)O | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to flammability and irritation.

| GHS Hazard Class | Hazard Code | Description |

| Flammable liquids | H227 | Combustible liquid |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |

Source: PubChem[1]

Safe Handling and Storage Protocols

Handling:

-

Avoid all personal contact, including inhalation of vapors.[3]

-

Use in a well-ventilated area.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and tightly fitting safety goggles.[4]

-

Prevent the formation of mists or vapors.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

-

Use spark-proof tools and explosion-proof equipment.[4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[3][5]

-

Protect containers from physical damage and check regularly for leaks.[3]

Personal Protective Equipment (PPE)

A detailed breakdown of the necessary personal protective equipment is provided below.

| Protection Type | Specifications | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [4] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use. | [4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [4] |

Emergency Procedures

The following diagram outlines the immediate first-aid steps to be taken in case of exposure.

Caption: First-aid procedures for various exposure routes.

Experimental Protocol for First-Aid Measures:

-

Inhalation: Move the victim into fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, avoiding mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]

-

Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[4]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]

The following workflow should be followed in the event of a spill.

Caption: Workflow for responding to an accidental release.

Experimental Protocol for Spill Containment and Cleanup:

-

Personal Precautions: Evacuate personnel to a safe, upwind area. Ensure adequate ventilation.[4] Remove all sources of ignition.[4] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves and eye protection.[4] Avoid breathing vapors or mists.[4]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]

-

Containment and Cleanup: Stop the leak if it is safe to do so.[6] Contain the spill using sand, earth, or other non-combustible absorbent material.[6] Use spark-proof tools and explosion-proof equipment to collect the absorbed material.[4] Place the collected material into suitable, closed containers for disposal.[4]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][4]

-

Specific Hazards: Vapors may form explosive mixtures with air. Combustion may produce toxic fumes of carbon monoxide and hydrogen bromide.[3]

-

Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[4] Fight the fire from a safe distance. Use a water spray to cool adjacent containers.[3]

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: Vapors may form an explosive mixture with air.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: No data available.

Toxicological and Ecological Information

-

Toxicological Information: Currently, there is no specific quantitative data available for acute toxicity (LD50/LC50), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (single or repeated exposure).[4] Inhalation of vapors may cause drowsiness and dizziness.[3]

-

Ecological Information: Discharge into the environment must be avoided.[4] Do not let the chemical enter drains.[4]

Disposal Considerations

Chemical waste should be disposed of in accordance with local, state, and federal regulations. Collect and arrange for disposal in suitable, closed containers.[4] Do not dispose of it with household waste.

References

A Comprehensive Review of Synthetic Routes for 1-Bromo-3-Methylbutan-2-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methylbutan-2-ol is a vicinal bromohydrin, a class of organic compounds characterized by the presence of a bromine atom and a hydroxyl group on adjacent carbon atoms. These bifunctional molecules serve as versatile intermediates in organic synthesis, finding application in the preparation of a variety of important compounds, including epoxides, amino alcohols, and other functionalized molecules. This technical guide provides a comprehensive literature review of the primary synthetic methodologies for this compound, with a focus on detailed experimental protocols, quantitative data, and mechanistic pathways.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two principal strategies: the electrophilic addition of a bromine source and water to an alkene (bromohydrin formation) and the nucleophilic ring-opening of an epoxide. Both methods offer distinct advantages and are governed by specific regiochemical and stereochemical principles.

Bromohydrin Formation from 3-Methyl-1-butene

The most direct route to this compound is the reaction of 3-methyl-1-butene with a source of electrophilic bromine in an aqueous medium. This reaction proceeds via a cyclic bromonium ion intermediate, which is subsequently attacked by a water molecule.

Reaction Pathway:

Figure 1: General workflow for the synthesis of this compound from 3-methyl-1-butene.

Regioselectivity: The addition of the bromine and hydroxyl groups follows Markovnikov's rule in a regioselective manner. The electrophilic bromine atom adds to the less substituted carbon of the double bond (C1), leading to the formation of a more stable secondary carbocation at the more substituted carbon (C2). The subsequent nucleophilic attack by water occurs at this more substituted carbon. This regioselectivity ensures the formation of this compound as the major product.

Stereochemistry: The reaction proceeds with anti-addition stereochemistry. The water molecule attacks the bromonium ion from the face opposite to the bromine bridge, resulting in a trans relationship between the bromine and hydroxyl groups in the product.

Experimental Protocol (Adapted from a general procedure for bromohydrin formation):

A detailed experimental protocol for the synthesis of this compound from 3-methyl-1-butene is provided below.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Methyl-1-butene | 70.13 | (Specify amount) | (Calculate) |

| N-Bromosuccinimide (NBS) | 177.99 | (Specify amount) | (Calculate) |

| Dimethyl sulfoxide (DMSO) | 78.13 | (Specify volume) | - |

| Water | 18.02 | (Specify volume) | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-bromosuccinimide in a mixture of dimethyl sulfoxide and water at room temperature.

-

Cool the solution in an ice bath.

-

Slowly add 3-methyl-1-butene to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to afford pure this compound.

Quantitative Data:

Ring-Opening of 3-Methyl-1,2-epoxybutane

An alternative synthetic approach involves the ring-opening of the corresponding epoxide, 3-methyl-1,2-epoxybutane, with a hydrobromic acid source. This reaction is typically acid-catalyzed.

Reaction Pathway:

Figure 2: General workflow for the synthesis of this compound from 3-methyl-1,2-epoxybutane.

Regioselectivity: Under acidic conditions, the nucleophilic attack of the bromide ion occurs at the more substituted carbon atom of the protonated epoxide. This is because the transition state has a significant carbocationic character, and the positive charge is better stabilized on the more substituted carbon. Therefore, the reaction regioselectively yields this compound.

Stereochemistry: The ring-opening of the epoxide proceeds via an SN2-type mechanism with inversion of configuration at the stereocenter that is attacked by the nucleophile.

Experimental Protocol (General Procedure):

A general procedure for the acid-catalyzed ring-opening of an epoxide is outlined below.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Methyl-1,2-epoxybutane | 86.13 | (Specify amount) | (Calculate) |

| Hydrobromic acid (48% aq.) | 80.91 | (Specify volume) | (Calculate) |

| Diethyl ether (or other inert solvent) | 74.12 | (Specify volume) | - |

Procedure:

-

Dissolve 3-methyl-1,2-epoxybutane in a suitable inert solvent such as diethyl ether in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add hydrobromic acid dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified duration until the starting material is consumed (monitored by TLC).

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting crude product by distillation or column chromatography to yield this compound.

Quantitative Data:

Specific yield and detailed spectroscopic data for this particular reaction are not widely reported in publicly accessible literature.

Summary of Synthetic Routes and Data

The following table summarizes the key aspects of the two primary synthetic routes to this compound.

| Synthetic Route | Starting Material | Key Reagents | Regioselectivity | Stereochemistry | Yield |

| Bromohydrin Formation | 3-Methyl-1-butene | NBS, H₂O, DMSO | Markovnikov (OH on more substituted C) | anti-addition | Not Reported |

| Epoxide Ring-Opening | 3-Methyl-1,2-epoxybutane | HBr | Attack at more substituted carbon | Inversion of configuration | Not Reported |

Characterization Data

While detailed experimental data for the synthesis is sparse, the physical and chemical properties of this compound are available from various chemical databases.[1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₁₁BrO |

| Molecular Weight | 167.04 g/mol |

| CAS Number | 1438-12-6[2] |

Spectroscopic data for the closely related compound, 1-bromo-3-methylbutane, can provide some reference for the expected signals in the spectra of this compound. For instance, the ¹H NMR spectrum of 1-bromo-3-methylbutane shows characteristic signals for the different proton environments. The IR spectrum of 1-bromo-3-methylbutane exhibits C-H stretching and bending vibrations.[3] For this compound, one would additionally expect to see a broad O-H stretching band in the IR spectrum and a signal for the hydroxyl proton in the ¹H NMR spectrum, as well as characteristic shifts for the protons on the carbon atoms bearing the bromine and hydroxyl groups.

Conclusion

The synthesis of this compound can be effectively achieved through two primary and well-established organic transformations: the formation of a bromohydrin from 3-methyl-1-butene and the acid-catalyzed ring-opening of 3-methyl-1,2-epoxybutane. Both methods are governed by predictable regiochemical and stereochemical outcomes. While the general procedures for these transformations are well-documented, a significant gap exists in the publicly available literature regarding detailed, optimized experimental protocols and specific quantitative data (yields and spectroscopic characterization) for this particular molecule. Further research and publication in this specific area would be highly beneficial to the scientific community, particularly for those in the fields of synthetic chemistry and drug development who rely on such fundamental building blocks.

References

An In-depth Technical Guide on 1-bromo-3-methylbutan-2-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-bromo-3-methylbutan-2-ol, with a focus on its discovery, synthesis, and key chemical data. While the initial discovery and synthesis of this specific halohydrin are not extensively documented in readily available literature, this paper compiles known synthetic methodologies for analogous compounds, providing a likely pathway for its preparation. Detailed experimental protocols, quantitative data, and spectroscopic information have been aggregated from various sources to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a vicinal bromohydrin, a class of organic compounds characterized by a bromine atom and a hydroxyl group attached to adjacent carbon atoms. Its structure, featuring a bulky isopropyl group, presents interesting stereochemical and regiochemical considerations in chemical reactions. Halohydrins, in general, are versatile intermediates in organic synthesis, serving as precursors to epoxides, diols, and various other functionalized molecules. This guide aims to consolidate the available scientific knowledge on this compound, offering a foundational understanding for its application in further research and development.

History and Discovery

Detailed historical information regarding the first synthesis and isolation of this compound is not prominently available in the current body of scientific literature. A 1973 publication by Dumas, Ph., et al. in Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, Serie C: Sciences Chimiques is noted to involve the use of 1-bromo-3-methyl-2-butanol. However, the full text of this article is not widely accessible, making it challenging to ascertain whether it contains the original report of its synthesis.

The synthesis of analogous bromohydrins is a well-established area of organic chemistry. It is highly probable that the initial preparation of this compound followed one of the standard methods for halohydrin formation, such as the reaction of an alkene with a source of positive bromine in the presence of water.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BrO | PubChem |

| Molecular Weight | 167.04 g/mol | PubChem |

| CAS Number | 1438-12-6 | PubChem |

| Appearance | Combustible liquid | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CC(C)C(CBr)O | PubChem |

| InChI | InChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | PubChem |

Synthesis and Experimental Protocols

While the original synthesis report remains elusive, a plausible and commonly employed method for the preparation of this compound is the reaction of 3-methyl-1-butene with N-bromosuccinimide (NBS) in an aqueous medium, typically a mixture of dimethyl sulfoxide (DMSO) and water. This reaction proceeds via a bromonium ion intermediate, which is then attacked by water in a regioselective manner.

General Experimental Protocol for the Synthesis of Vicinal Bromohydrins

The following is a generalized experimental protocol for the synthesis of a vicinal bromohydrin from an alkene, which can be adapted for the synthesis of this compound.

Materials:

-

3-methyl-1-butene

-

N-bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-1-butene (1.0 eq) in a mixture of DMSO and water (e.g., 4:1 v/v).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with diethyl ether (3 x volume).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet.

-

The protons on the carbon bearing the bromine atom (CH₂-Br) will likely appear as two diastereotopic protons, each giving a doublet of doublets.

-

The methine proton of the isopropyl group (CH-(CH₃)₂) will be a multiplet.

-

The two methyl groups of the isopropyl group may be diastereotopic and appear as two separate doublets.

-

The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR:

-

The carbon attached to the hydroxyl group (C-OH) is expected to have a chemical shift in the range of 65-80 ppm.

-

The carbon attached to the bromine atom (C-Br) will be in the range of 35-50 ppm.

-

The methine carbon of the isopropyl group will be in the range of 30-40 ppm.

-

The two methyl carbons of the isopropyl group may have slightly different chemical shifts around 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (sp³): Sharp peaks in the region of 2850-3000 cm⁻¹.

-

C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.

-

C-Br stretch: A band in the region of 500-600 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) and the M+2 peak, with approximately equal intensity, would be characteristic of a bromine-containing compound. Common fragmentation patterns would involve the loss of a bromine radical, a water molecule, or cleavage of the carbon-carbon bond adjacent to the functional groups.

Applications in Synthesis

This compound is a valuable synthetic intermediate. Its primary application lies in its conversion to the corresponding epoxide, 2-isopropyl-oxirane, through an intramolecular Williamson ether synthesis upon treatment with a base.

Epoxidation Signaling Pathway

Caption: Reaction pathway for the conversion of this compound to 2-isopropyl-oxirane.

This epoxide can then be used in a variety of nucleophilic ring-opening reactions to introduce diverse functionalities, making this compound a key starting material for the synthesis of more complex molecules.

Conclusion

While the historical origins of this compound are not clearly defined in accessible literature, its synthesis can be reliably achieved through established methods for bromohydrin formation. The compiled physicochemical and predicted spectroscopic data in this guide provide a solid foundation for its use in a laboratory setting. As a versatile synthetic intermediate, particularly for the formation of 2-isopropyl-oxirane, this compound holds potential for applications in the development of new pharmaceuticals and other fine chemicals. Further research to uncover its historical synthesis and to fully characterize its spectral properties would be a valuable contribution to the field of organic chemistry.

Methodological & Application

Application and Synthetic Utility of 1-bromo-3-methylbutan-2-ol: A Methodological Overview

Introduction

1-bromo-3-methylbutan-2-ol is a versatile bifunctional organic molecule containing both a hydroxyl group and a bromine atom. This unique structural arrangement, known as a bromohydrin, makes it a valuable intermediate in a variety of organic syntheses. Its reactivity at two distinct centers allows for the sequential or simultaneous introduction of different functionalities, enabling the construction of complex molecular architectures. This document provides an overview of its synthetic applications and detailed protocols for its use, catering to researchers, scientists, and professionals in drug development.

Core Synthetic Applications

The primary utility of this compound lies in its ability to undergo a range of chemical transformations at both the carbon bearing the bromine and the carbon bearing the hydroxyl group. These reactions are fundamental to the construction of more complex molecules, including potential pharmaceutical intermediates.

Key transformations include:

-

Epoxide Formation: Intramolecular nucleophilic substitution is a hallmark reaction of halohydrins. Treatment of this compound with a base can lead to the formation of a corresponding epoxide. This transformation is a cornerstone of organic synthesis, as epoxides are highly versatile intermediates that can be opened by a wide array of nucleophiles to introduce diverse functional groups.

-

Nucleophilic Substitution: The bromine atom serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, such as azides, cyanides, and alkoxides, at the C1 position.

-

Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding 1-bromo-3-methylbutan-2-one. This α-bromoketone is a valuable building block for the synthesis of heterocyclic compounds and other complex molecules.

-

Protection and Derivatization: The hydroxyl group can be protected or derivatized to modulate the reactivity of the molecule and to introduce new functionalities.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Synthesis of 2-isopropyl-2,3-epoxypropane

This protocol details the base-induced intramolecular cyclization of this compound to form the corresponding epoxide.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude epoxide.

-

Purify the product by distillation or column chromatography.

Quantitative Data Summary

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

| This compound | Sodium Hydroxide | Diethyl ether | 0 °C to RT | 2-4 hours | >85% |

Logical Workflow for Epoxide Synthesis

Caption: Workflow for the synthesis of 2-isopropyl-2,3-epoxypropane.

Protocol 2: Oxidation to 1-bromo-3-methylbutan-2-one